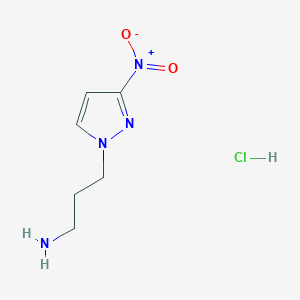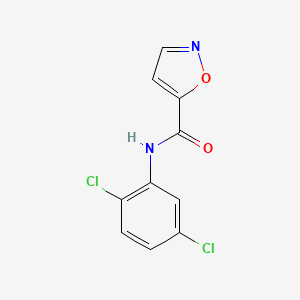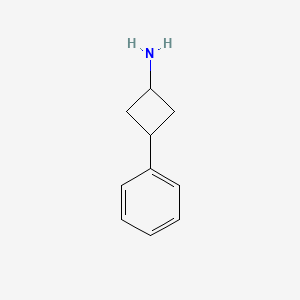
4-Methoxy-2,2-dimethyl-1,3-benzodioxole
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Methoxy-2,2-dimethyl-1,3-benzodioxole consists of a benzodioxole core with two methyl groups attached to one carbon and a methoxy group attached to another carbon.Scientific Research Applications
1. Synthesis and Chemical Properties
- Synthesis of π-Excess σ2 P,O Hybrid Ligands : The synthesis of 4-methoxy-substituted 1,3-benzazaphosphole involved the use of a C,O-dilithium intermediate and reductive cyclization, leading to the creation of potential σ2 P,O hybrid or chelate ligands with high π-density at the phosphorus atom (Aluri et al., 2014).
- Chemical Synthesis for Biological Application : A study demonstrated the synthesis of Gala-Quercitol from 1,4-cyclohexadiene, involving reaction with 5,6-dibromo-2,2-dimethylhexahydro-1,3-benzodioxole and subsequent steps, showcasing its potential in biological contexts (Baran et al., 2003).
2. Electrosynthesis and Material Science
- Electrosynthesis of Conductive Polymers : 2,2-dimethyl-1,3-benzodioxole was electropolymerized to form poly(2,2-dimethyl-1,3-benzodioxole) with significant electrical conductivity, indicating its potential in material science and electronic applications (Jing-kun, 2008).
3. Biological and Pharmacological Studies
- Insecticidal Activity from Natural Sources : Myristicin, a 1,3-benzodioxole derivative isolated from Piper mullesua, showed significant insecticidal activity against lepidopterous insect pest Spilarctia obliqua, indicating the potential of 4-Methoxy-2,2-dimethyl-1,3-benzodioxole in developing natural insecticides (Srivastava et al., 2001).
- Synthesis for Insecticidal Use : Research on synthesizing 5-ethyl-carbamyl-2,2-dimethyl-1,3-benzodioxoles aimed to create a potential insecticide with low toxicity, leveraging the natural antioxidant activity and insecticide synergist properties of the benzodioxole moiety (Sumantri, 2005).
4. Advanced Material Applications
- Photochemically Masked Photoinitiator for Polymerization : A benzodioxole derivative was studied for its ability to act as a caged one-component Type II photoinitiator for free radical polymerization, showing potential in advanced manufacturing and material processing (Kumbaraci et al., 2012).
Mechanism of Action
The mechanism of action of 4-Methoxy-2,2-dimethyl-1,3-benzodioxole is not clear as it is not intended for human or veterinary use. It’s typically used for research purposes.
Safety and Hazards
properties
IUPAC Name |
4-methoxy-2,2-dimethyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(2)12-8-6-4-5-7(11-3)9(8)13-10/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXNAGRKBFINRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C(=CC=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2358701.png)
![N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2358702.png)


![8-amino-3-benzylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B2358710.png)
![(E)-N-(2-nitrophenyl)-1-{N'-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoyl cyanide](/img/structure/B2358712.png)
![3-cinnamyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358713.png)
![1,3,2-Dioxaborolane, 2-[3-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2358714.png)
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2358715.png)
![1-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1-methyl-3-phenylthiourea](/img/structure/B2358716.png)
